molecular formula C28H30Cl3N7O5S B8087075 FMF-04-159-2

FMF-04-159-2

Cat. No.: B8087075
M. Wt: 683.0 g/mol
InChI Key: HZPYSAHDRSBARR-QPJJXVBHSA-N
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Description

FMF-04-159-2 is a complex organic compound that features multiple functional groups, including amides, sulfonamides, and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMF-04-159-2 typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the trichlorobenzamido group: This step involves the reaction of the pyrazole with 2,4,6-trichlorobenzoyl chloride in the presence of a base.

    Formation of the sulfonamide linkage: This involves the reaction of the sulfonyl chloride with the appropriate amine.

    Coupling with the piperidine derivative: This step involves the reaction of the piperidine derivative with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

FMF-04-159-2 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, FMF-04-159-2 may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of FMF-04-159-2 would depend on its specific application. In a pharmaceutical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Dimethylamino)phenyl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide
  • N-(1-(4-(Dimethylamino)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

Uniqueness

FMF-04-159-2 is unique due to its combination of functional groups and structural features. This uniqueness may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-[1-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYSAHDRSBARR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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